molecular formula C5H9NO2S B1422775 N-(prop-2-yn-1-yl)ethane-1-sulfonamide CAS No. 741688-51-7

N-(prop-2-yn-1-yl)ethane-1-sulfonamide

Cat. No.: B1422775
CAS No.: 741688-51-7
M. Wt: 147.2 g/mol
InChI Key: KMLHBTGILXWYGG-UHFFFAOYSA-N
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Description

“N-(prop-2-yn-1-yl)ethane-1-sulfonamide” is a chemical compound with the molecular formula C5H9NO2S . It has a molecular weight of 147.20 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a sulfonamide group attached to an ethane backbone, which is further connected to a prop-2-yn-1-yl group .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . The boiling point and other physical properties are not specified in the available resources .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • Synthesis of Regioisomers: N-(prop-2-yn-1-yl)ethane-1-sulfonamide derivatives, specifically 1,2-bis[(prop-2-yn-1-yl)-1H-tetrazol-5-yl]ethane, were synthesized and their crystal structures analyzed. These derivatives are valuable in forming heterocyclic assemblies bearing 1,2,3-triazole and tetrazole cycles (Ishmetova et al., 2016).

Catalytic Applications and Chemical Reactions

  • Gold-Catalyzed Domino Aminocyclization: this compound and its derivatives were used in gold-catalyzed cycloisomerization processes to efficiently produce 1-substituted 3-sulfonyl-1H-pyrroles (Teo et al., 2013).
  • Microwave-Assisted Synthesis: The compound was employed in a solvent-free microwave-assisted synthesis process to create bifunctional N-(2-(pyridin-2-yl)ethyl)sulfonamide scaffolds, demonstrating novel and efficient chemical reactions (Ghattas et al., 2014).

Surface-Active Properties

  • Surface-Active Properties: Sulfobetaine-type zwitterionic gemini surfactants derived from this compound were synthesized and their physicochemical properties characterized, indicating potential applications in surface chemistry (Yoshimura et al., 2006).

Photophysical Studies

  • Photophysical Behavior: The photophysical behavior of probes related to this compound in various solvents was studied, providing insights into their properties governing emission in biological systems (Cerezo et al., 2001).

Sensor Development

  • Heavy Metal Sensors: Compounds such as N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide), structurally related to this compound, were developed as heavy metal sensors, indicating potential for environmental and health-care applications (Sheikh et al., 2016).

Properties

IUPAC Name

N-prop-2-ynylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-3-5-6-9(7,8)4-2/h1,6H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLHBTGILXWYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(prop-2-yn-1-yl)ethane-1-sulfonamide
Reactant of Route 2
N-(prop-2-yn-1-yl)ethane-1-sulfonamide

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